PTP1B Inhibition: Rubrofusarin-6-glucoside Retains Partial Activity vs. Complete Inactivation of Higher Glycosides
In a direct head-to-head enzymological comparison of all rubrofusarin glycosides isolated from Cassia obtusifolia seeds, rubrofusarin-6-glucoside (compound 1, single glucose) inhibited PTP1B with an IC50 of 87.36 ± 1.08 µM. In contrast, the gentiobioside (compound 2, two glucose units), triglucoside (compound 3), and cassiaside B2 (compound 4, four glucose units) each showed IC50 values exceeding 100 µM — representing a complete loss of measurable PTP1B inhibition upon addition of a second sugar moiety [1]. The aglycone rubrofusarin itself was approximately 5.2-fold more potent (IC50 16.95 ± 0.49 µM), while the reference inhibitor ursolic acid achieved IC50 2.29 ± 0.04 µM [1].
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 87.36 ± 1.08 µM (rubrofusarin-6-glucoside, compound 1) |
| Comparator Or Baseline | Rubrofusarin aglycone: 16.95 ± 0.49 µM; Rubrofusarin gentiobioside (2): >100 µM; Rubrofusarin triglucoside (3): >100 µM; Cassiaside B2 (4): >100 µM; Ursolic acid (reference): 2.29 ± 0.04 µM |
| Quantified Difference | ~5.2-fold less potent than aglycone, but remains the only glycoside with quantifiable PTP1B inhibition; all higher glycosides (2–4) are inactive (>100 µM) |
| Conditions | In vitro PTP1B enzyme assay using p-nitrophenyl phosphate (pNPP) substrate; triplicate determination; data expressed as mean ± SD |
Why This Matters
For researchers requiring a glycosylated PTP1B inhibitor — where the sugar moiety may confer solubility, reduced cellular toxicity, or altered pharmacokinetics compared to the aglycone — rubrofusarin-6-glucoside is the only option within this chemical series that retains quantifiable PTP1B activity, whereas gentiobioside, triglucoside, and cassiaside B2 are functionally inactive at this target.
- [1] Paudel P, Seong SH, Jung HA, Choi JS. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase‑A Inhibitor: An in Vitro and in Silico Study. ACS Omega. 2019;4(7):11621–11630. doi:10.1021/acsomega.9b01433 View Source
